N-(4-methyl-1,3-thiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
The compound N-(4-methyl-1,3-thiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide features a propanamide backbone bridging two thiazole rings. The 4-methyl-1,3-thiazol-2-yl group is linked to the amide nitrogen, while the second thiazole ring contains a phenylcarbamoyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with hybrid heterocyclic systems known for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-11-9-25-16(18-11)21-14(23)8-7-13-10-26-17(20-13)22-15(24)19-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,21,23)(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYHTMQUJSITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A compound with a similar structure, ep0042, has been reported to inhibit flt3 and aurora kinases. These kinases play crucial roles in cell proliferation and survival, making them potential targets for cancer therapeutics.
Mode of Action
If we consider the action of ep0042, it inhibits the autophosphorylation of flt3 and aurora kinases, thereby impairing their function. This inhibition could potentially lead to decreased proliferation of tumor cells overexpressing these kinases.
Biochemical Analysis
Biochemical Properties
N-(4-methyl-1,3-thiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, altering their activity and leading to changes in the biochemical pathways they regulate. Additionally, this compound interacts with proteins involved in cell signaling, influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key biochemical reactions, influencing the overall metabolic flux. This compound can alter the levels of metabolites, leading to changes in cellular metabolism and energy production. Additionally, this compound can affect the activity of metabolic enzymes, thereby modulating the flow of metabolites through various pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its activity, as it may interact with different biomolecules depending on its subcellular environment.
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamide group, and phenyl substituents. Its molecular formula is with a molecular weight of 366.4 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
| InChI Key | NTMWROULUQYQIU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with their binding sites. This can lead to alterations in cellular pathways and biological effects, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Demonstrates cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Potentially reduces inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial activity. In vitro studies have shown that derivatives of thiazole compounds can inhibit the growth of beta-lactamase-producing strains of bacteria .
Antitumor Activity
A study focusing on thiazole-based compounds highlighted their anticancer properties. The compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(4-methyl... | A431 (epidermoid) | 1.61 ± 1.92 |
| N-(4-methyl... | Jurkat (T-cell) | 1.98 ± 1.22 |
These results suggest that the structural features of the compound contribute significantly to its anticancer efficacy.
Case Study 1: Antibacterial Efficacy
In a comparative study, N-(4-methyl... was tested against standard antibiotics. It showed superior effectiveness against resistant strains of bacteria compared to traditional treatments like cefpirome and ceftazidime .
Case Study 2: Anticancer Potential
Another investigation assessed the compound's effect on human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Two thiazole rings : These rings contribute to the compound's chemical reactivity and biological interactions.
- Propanamide functional group : This moiety is crucial for the compound's binding affinity to biological targets.
- Phenylcarbamoyl moiety : Enhances biological activity by potentially increasing binding affinity.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The structure-activity relationship (SAR) analysis reveals that modifications to the thiazole rings can significantly enhance anticancer activity. N-(4-methyl-1,3-thiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is expected to follow this trend due to its structural similarities with known active compounds .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could lead to its use as a therapeutic agent in diseases where enzyme dysregulation is a factor. Interaction studies are essential for understanding how this compound interacts with various enzymes, which may provide insights into its potential as an inhibitor.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in preclinical settings:
These findings suggest that this compound could exhibit similar or enhanced anticancer properties compared to its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Propanamide Scaffolds
Several compounds share the propanamide-thiazole core but differ in substituents and secondary heterocycles. Key examples include:
(a) 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d)
- Structure : Replaces the phenylcarbamoyl-thiazole group with a 5-(4-methylphenyl)-1,3,4-oxadiazole-sulfanyl moiety.
- Properties : Molecular weight 375.47 g/mol, melting point 135–136°C.
(b) N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
- Structure : Features a 5-methylthiazole and a phenyl-oxadiazole group.
- Properties : Molecular weight 375.47 g/mol, melting point 117–118°C.
- Synthesis : Prepared via coupling of 3-bromo-N-(5-methylthiazol-2-yl)propanamide with 5-aryl-oxadiazole thiols .
(c) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)
- Structure: Incorporates a 2-aminothiazole-oxadiazole hybrid.
- Properties : Molecular weight 375 g/mol, melting point 148–150°C.
- Activity: Analogues in this series show moderate antibacterial activity, suggesting the 2-aminothiazole group may enhance microbial target engagement .
Target Compound vs. Analogues: Key Differences
*Calculated based on formula C₁₇H₁₆N₆O₂S₂.
Compounds with Phenylcarbamoyl Substituents
The phenylcarbamoyl group in the target compound is critical for hydrogen bonding. Comparable structures include:
(a) N-[(Phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides ()
- Structure : Shares the phenylcarbamoyl group but lacks the thiazole-thiazole framework.
- Synthesis: Derived from 3-[(4-methylphenyl)amino]propanehydrazide, emphasizing versatility in introducing carbamoyl groups .
- Activity : Thio analogues exhibit antimicrobial effects, highlighting the role of carbamoyl in bioactivity.
(b) AB4 ()
Anti-inflammatory Thiazole-Triazole Hybrids ()
Compounds like 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4a-o) demonstrate:
- Design : Triazole-thiazole conjugates synthesized via click chemistry.
- Activity : Potent COX-2 inhibition (IC₅₀ = 0.8 µM for 4e), attributed to triazole-mediated hydrophobic interactions .
- Comparison : The target compound’s dual thiazole system may lack the triazole’s metabolic resistance but could offer unique steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
